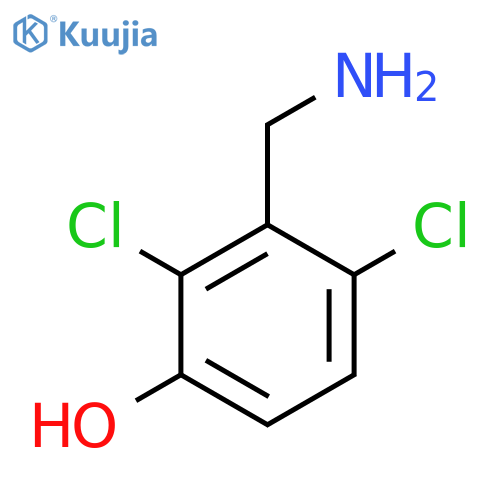

Cas no 1803821-73-9 (2,6-Dichloro-3-hydroxybenzylamine)

1803821-73-9 structure

商品名:2,6-Dichloro-3-hydroxybenzylamine

CAS番号:1803821-73-9

MF:C7H7Cl2NO

メガワット:192.042579889297

CID:4989786

2,6-Dichloro-3-hydroxybenzylamine 化学的及び物理的性質

名前と識別子

-

- 2,6-Dichloro-3-hydroxybenzylamine

-

- インチ: 1S/C7H7Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H,3,10H2

- InChIKey: LTBVDKQRMWXNEH-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=1CN)Cl)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 134

- トポロジー分子極性表面積: 46.2

- 疎水性パラメータ計算基準値(XlogP): 1.6

2,6-Dichloro-3-hydroxybenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A012000943-500mg |

2,6-Dichloro-3-hydroxybenzylamine |

1803821-73-9 | 97% | 500mg |

806.85 USD | 2021-07-04 | |

| Alichem | A012000943-1g |

2,6-Dichloro-3-hydroxybenzylamine |

1803821-73-9 | 97% | 1g |

1,579.40 USD | 2021-07-04 | |

| Alichem | A012000943-250mg |

2,6-Dichloro-3-hydroxybenzylamine |

1803821-73-9 | 97% | 250mg |

489.60 USD | 2021-07-04 |

2,6-Dichloro-3-hydroxybenzylamine 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

1803821-73-9 (2,6-Dichloro-3-hydroxybenzylamine) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬